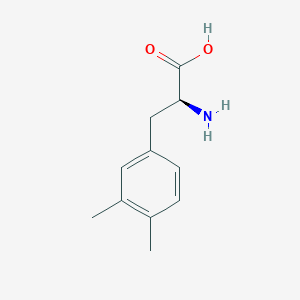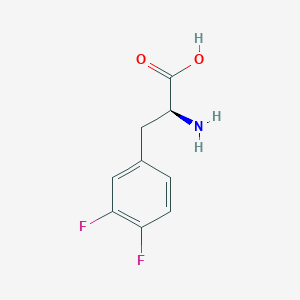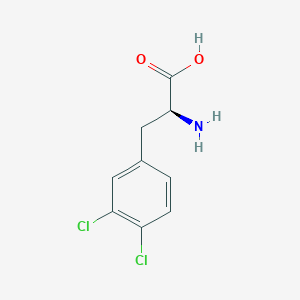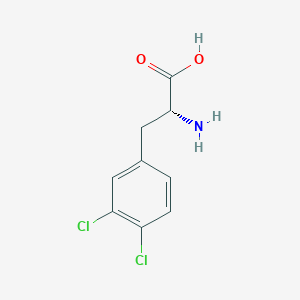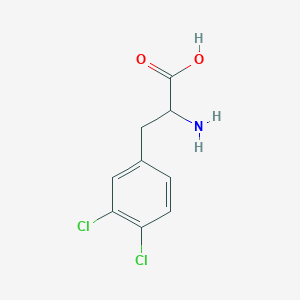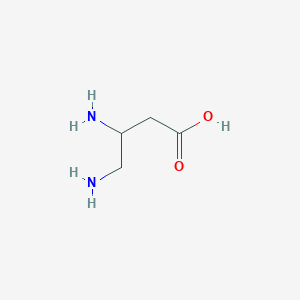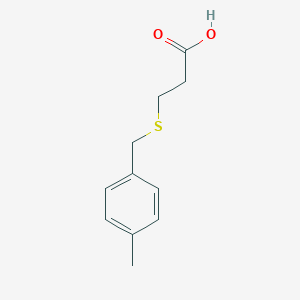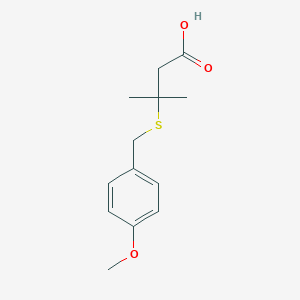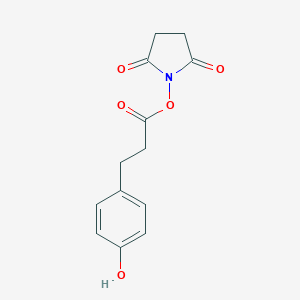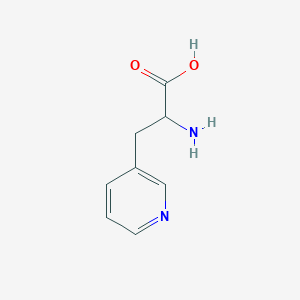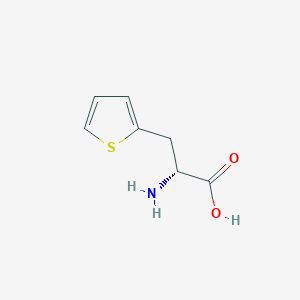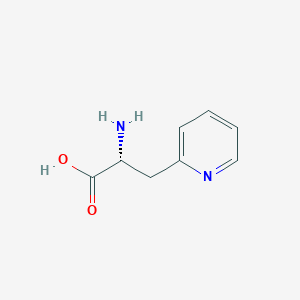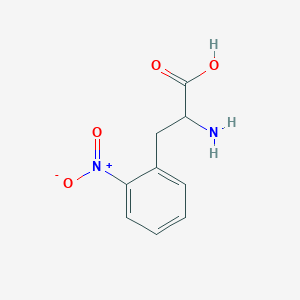
L-2-硝基苯丙氨酸
描述
(S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as (S)-2-amino-3-(2-nitrophenyl)propanoic acid, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-amino-3-(2-nitrophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21949. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-amino-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶工程
L-2-硝基苯丙氨酸用于酶工程,它被整合到蛋白质中以调节其特性,用于工业应用 . 该方法已被用于进化具有理想理化性质和生物学功能的酶 .
多肽主链的光解
L-2-硝基苯丙氨酸已被用于光化学裂解多肽主链 . 此过程允许对蛋白质在体外和活细胞中的活性、寿命和定位进行空间和时间控制 .
大肠杆菌中的遗传编码
苯丙氨酸衍生物,2-硝基苯丙氨酸(2-NPA),已在大肠杆菌中响应琥珀密码子TAG进行遗传编码 . 这使得能够生产含有2-NPA的蛋白质 .
蛋白质光解
L-2-硝基苯丙氨酸已被用于肽光解实验 . 此过程涉及使用光分解肽,这在各种生物和化学应用中可能有用 .
蛋白水解控制
L-2-硝基苯丙氨酸可用于控制蛋白水解,即蛋白质分解成较小的多肽或氨基酸的过程 . 这在各种生物过程中可能有用,包括蛋白质降解和信号肽的去除 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.
属性
IUPAC Name |
(2S)-2-amino-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVFSSLGTJAJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347413 | |
| Record name | L-2-Nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-75-1 | |
| Record name | L-2-Nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-2-Nitrophenylalanine appear as a byproduct during the synthesis of L-4-Nitrophenylalanine?
A: L-2-Nitrophenylalanine is identified as a byproduct during the synthesis of L-4-Nitrophenylalanine when using a batch reactor for nitration of L-phenylalanine. [] The study suggests that this byproduct is a result of a condensation reaction between L-4-Nitrophenylalanine and L-2-Nitrophenylalanine. [] This dimerization was observed under the traditional batch nitration method.
Q2: What strategy was employed to minimize the formation of L-2-Nitrophenylalanine during L-4-Nitrophenylalanine synthesis?
A: Researchers found that utilizing a tubular reactor instead of a batch reactor for the nitration of L-phenylalanine can effectively suppress the dimerization reaction that leads to the formation of L-2-Nitrophenylalanine. [] This method allows for better control of reaction conditions and a significant reduction in byproduct formation.
Q3: Has L-2-Nitrophenylalanine been explored for any biological applications?
A: Yes, a derivative of L-2-Nitrophenylalanine, specifically Glycyl-4-azido-2-nitro-L-phenylalanine, has been synthesized and investigated as a photoaffinity inhibitor of dipeptide transport in Escherichia coli. [] This modified dipeptide demonstrated reversible inhibition of glycylglycine uptake in the dark and acted as a substrate for the transport system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


